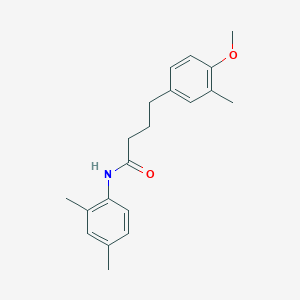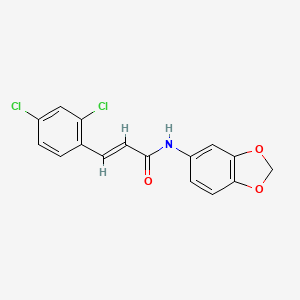
ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methyl-1H-indole-2-carboxylate, commonly known as DTIC, is a chemotherapeutic agent used in the treatment of various cancers. DTIC is a synthetic compound that belongs to the triazene family and has been used for over 40 years in the treatment of melanoma, Hodgkin's disease, and sarcomas.
作用機序
DTIC is metabolized in the liver to form the active metabolite, 5-aminoimidazole-4-carboxamide (AIC). AIC is then converted to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which inhibits the synthesis of purines and pyrimidines. This inhibition leads to the depletion of nucleotide pools, which results in the inhibition of DNA synthesis and cell division. DTIC also induces DNA damage, which triggers apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DTIC has been shown to have a wide range of biochemical and physiological effects on cancer cells. DTIC induces DNA damage, which triggers apoptosis in cancer cells. DTIC also inhibits the synthesis of purines and pyrimidines, leading to the depletion of nucleotide pools, which inhibits DNA synthesis and cell division. DTIC has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing.
実験室実験の利点と制限
DTIC has several advantages for lab experiments. It is a well-established chemotherapeutic agent that has been extensively studied for its anti-cancer properties. DTIC is also readily available and can be easily synthesized in the lab. However, there are also some limitations to using DTIC in lab experiments. DTIC is a toxic compound that requires careful handling and disposal. DTIC also has a short half-life and is quickly metabolized in the body, which can make it difficult to study its effects over time.
将来の方向性
There are several future directions for the study of DTIC. One area of research is the development of new analogs of DTIC that have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to DTIC. This could help to personalize treatment and improve patient outcomes. Additionally, there is a need for more research on the mechanisms of resistance to DTIC and the development of strategies to overcome this resistance. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DTIC in combination with other chemotherapeutic agents.
合成法
The synthesis of DTIC involves a series of chemical reactions, including the reaction of 3,3-dimethyl-1-triazenoimidazole-4-carboxamide with ethyl 5-methylindole-2-carboxylate. The reaction yields DTIC as a white crystalline solid, which is then purified through recrystallization. The purity of DTIC is determined through various analytical techniques such as thin-layer chromatography and high-performance liquid chromatography.
科学的研究の応用
DTIC has been extensively studied for its anti-cancer properties and has been used in various clinical trials. DTIC is primarily used in the treatment of melanoma, a type of skin cancer that is difficult to treat. DTIC has also been used in the treatment of Hodgkin's disease and sarcomas. DTIC is administered intravenously and is usually given in combination with other chemotherapeutic agents.
特性
IUPAC Name |
ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-5-20-14(19)13-12(16-17-18(3)4)10-8-9(2)6-7-11(10)15-13/h6-8,15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKNWLRDUPFZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N=NN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)


![N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide](/img/structure/B5706676.png)
![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)
![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)